molecular formula C28H31NO10 B1257223 (1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

Cat. No.: B1257223
M. Wt: 541.5 g/mol
InChI Key: LWYJUZBXGAFFLP-LNGRTVLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of NSC 269148 involves several steps:

Chemical Reactions Analysis

NSC 269148 undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different derivatives.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced analogs.

    Substitution: NSC 269148 can participate in substitution reactions, where certain functional groups are replaced by others.

Common reagents used in these reactions include potassium hydroxide, dimethylformamide, methanol, and hydrochloric acid. The major products formed from these reactions are derivatives of the original compound, which may exhibit different biological activities .

Scientific Research Applications

Mechanism of Action

The mechanism of action of NSC 269148 involves its ability to intercalate into DNA and interact with topoisomerase II. This interaction inhibits DNA replication and repair, as well as RNA and protein synthesis. By disrupting these critical cellular processes, NSC 269148 can induce cell death in rapidly dividing tumor cells .

Comparison with Similar Compounds

NSC 269148 is similar to other anthracycline antibiotics, such as doxorubicin and daunorubicin. it is less cardiotoxic than doxorubicin, making it a potentially safer alternative for cancer treatment . Other similar compounds include:

NSC 269148 stands out due to its unique chemical structure and reduced cardiotoxicity, which may offer advantages in clinical settings.

Properties

Molecular Formula

C28H31NO10

Molecular Weight

541.5 g/mol

IUPAC Name

(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

InChI

InChI=1S/C28H31NO10/c1-27(36)8-10-6-11-16(21(32)15(10)14(9-27)37-5)22(33)17-13(30)7-12-24(18(17)20(11)31)38-26-23(34)19(29(3)4)25(35)28(12,2)39-26/h6-7,14,19,23,25-26,30,32,34-36H,8-9H2,1-5H3/t14?,19?,23?,25?,26?,27-,28-/m1/s1

InChI Key

LWYJUZBXGAFFLP-LNGRTVLVSA-N

Isomeric SMILES

C[C@@]1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)[C@@]6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

Canonical SMILES

CC1(CC(C2=C(C3=C(C=C2C1)C(=O)C4=C5C(=CC(=C4C3=O)O)C6(C(C(C(C(O5)O6)O)N(C)C)O)C)O)OC)O

shelf_life

Bulk: Bulk stability studies indicate slight, gradual decomposition occurring over 30 days at room temperature and laboratory illumination;  total decomposition was approximated at 2 %. Stored at 60 °C and in darkness, the sample is stable for at least 30 days (HPLC and TLC). Solution: Menogaril solutions (0.1 and 5 mg/mL are stable for at least 14 days at room temperature in the dark.

solubility

H2O insoluble (<0.01) (mg/mL)
pH 5, 0.1 M Phosphate buffer insoluble (<0.01) (mg/mL)
pH 9, 0.1 M Phosphate buffer insoluble ( <0.01) (mg/mL)
95% EtOH 0.05 (mg/mL)
10% aq. DMA 0.8 (mg/mL)
DSMO 4 (mg/mL)
DMA 10 (mg/mL)

Synonyms

7-con-O-Methylnogarol
7-O-Methylnogarol
7-OMEN
Menogaril
Menogaril, (11 beta)-Isomer
Menogaril, (13 beta)-Isomer
Menogaril, (5 alpha)-Isomer
Menogaril, (5 alpha,11 beta)-Isomer
Menogarol
NSC 269148
NSC-269148
NSC269148
Tomosar
TUT 7
TUT-7
TUT7

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
Reactant of Route 2
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
Reactant of Route 3
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
Reactant of Route 4
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
Reactant of Route 5
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione
Reactant of Route 6
(1R,12R)-23-(dimethylamino)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione

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